![molecular formula C21H15ClN4O3 B2413087 N-(1,3-benzodioxol-5-yl)-4-chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 899985-44-5](/img/structure/B2413087.png)
N-(1,3-benzodioxol-5-yl)-4-chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of pyrazolo[3,4-b]pyridine, which is a type of heterocyclic aromatic organic compound. The presence of the benzodioxol group suggests that it might have similar properties to other benzodioxol derivatives .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple aromatic rings and a pyrazolo[3,4-b]pyridine core. Unfortunately, without more specific information or computational tools, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on the specific substituents and their positions on the pyrazolo[3,4-b]pyridine core .Scientific Research Applications
Anticancer Applications
This compound has been used in the design and synthesis of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties . These molecules have shown activity against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . The study identified 3-N-benzo [1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC 50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 . These molecules caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .
Antidiabetic Applications
Benzodioxol carboxamide derivatives, including this compound, have been investigated for their antidiabetic potential . Compounds IIa and IIc displayed potent α-amylase inhibition (IC 50 values of 0.85 and 0.68 µM, respectively) while exhibiting a negligible effect on the Hek293t normal cell line (IC 50 > 150 µM), suggesting their safety . In vivo experiments revealed that five doses of IIc substantially reduced mice blood glucose levels from 252.2 mg/dL to 173.8 mg/dL in contrast to the control group .
Antitumor Applications
The compound has been used in the design and synthesis of indole-based compounds based on the structures of antitubulin molecules, to further explore the utility of indoles as anticancer agents . Compound IId demonstrated significant activity against four cancer cell lines (26–65 µM) .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN4O3/c1-12-18-19(22)15(10-23-20(18)26(25-12)14-5-3-2-4-6-14)21(27)24-13-7-8-16-17(9-13)29-11-28-16/h2-10H,11H2,1H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZZOYCSFGGDNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-4-chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.